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Compound of Interest

Compound Name: 246256-50-8

Cat. No.: B613775

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 5(6)-
Carboxytetramethylrhodamine N-succinimidyl ester (5(6)-TAMRA SE) in DNA sequencing
applications. This document includes detailed protocols for labeling oligonucleotides,
purification methods, and its application in Sanger sequencing.

Introduction to 5(6)-TAMRA SE

5(6)-TAMRA SE is an amine-reactive fluorescent dye widely used for labeling oligonucleotides,
such as primers and probes, for applications in molecular biology, including DNA sequencing.
[1][2] The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups to form
stable amide bonds.[3] TAMRA is a rhodamine-based dye that fluoresces in the orange-red
region of the spectrum, making it compatible with various fluorescence detection instruments.

[1]

Key Properties and Applications

5(6)-TAMRA SE is a mixture of two isomers, 5-TAMRA SE and 6-TAMRA SE. For most
applications, the isomeric mixture is suitable. The key properties of 5(6)-TAMRA are
summarized in the table below.
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Property Value Reference
Excitation Maximum (Aex) ~555 nm [4]
Emission Maximum (Aem) ~580 nm [4]
Molar Extinction Coefficient (g) ~90,000 M~icm1 [4]
Quantum Yield (®) 0.1 - 0.5 (conjugated to DNA) [4]
o 1.9 - 2.7 ns (conjugated to
Fluorescence Lifetime (1) [4]
DNA)

Primary Applications in DNA Sequencing:

e Sanger Sequencing: 5(6)-TAMRA SE is used to label either the sequencing primer (dye-
primer sequencing) or the dideoxynucleotide terminators (dye-terminator sequencing).[5]

¢ Real-Time PCR (gPCR): While not a direct sequencing method, TAMRA is often used as a
qguencher in TagMan probes for gPCR, which is a critical technology in genomics and drug
development.[6]

Quantitative Data and Performance Comparison

The selection of a fluorescent dye for DNA sequencing significantly impacts the quality of the
results. The following table summarizes available quantitative data for TAMRA and compares it
with other commonly used fluorescent dyes.
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Parameter 5(6)-TAMRA Fluorescein (FAM) Cyanine-3 (Cy3)
Excitation Max (nm) ~555 ~495 ~550
Emission Max (nm) ~580 ~520 ~570

**Molar Extinction

Coefficient (M~cm™1) ~90,000 ~83,000 ~150,000
*%*
Quantum Yield (®) Prone to

, 0.1-05 ] Upto 0.4
(conjugated) photobleaching
Fluorescence Lifetime

) 19-27 - Upto 2.0

(1) (ns) (conjugated)
Photostability High Lower Moderate
Signal-to-Noise Ratio Good Good Good

Note: Specific quantitative values for labeling efficiency and signal-to-noise ratio are highly
dependent on the specific oligonucleotide sequence, labeling conditions, and sequencing
instrumentation. Direct comparative studies with standardized methodologies are not readily
available in the public domain. TAMRA is known for its high photostability compared to FAM.[7]

Experimental Protocols

Protocol 1: Labeling of Amino-Modified
Oligonucleotides with 5(6)-TAMRA SE

This protocol describes the labeling of an oligonucleotide with a 5' or 3' amino modification.
Materials:

« 5(6)-TAMRA SE

e Anhydrous Dimethylsulfoxide (DMSO)

o Amino-modified oligonucleotide
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e 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
* Nuclease-free water
 Purification column (e.g., HPLC or desalting column)

Procedure:

Prepare 5(6)-TAMRA SE Stock Solution: Dissolve 5(6)-TAMRA SE in anhydrous DMSO to a
final concentration of 10 mg/mL. This solution should be prepared fresh before each use.

e Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in 0.1 M
sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

e Labeling Reaction:

o Add the 5(6)-TAMRA SE stock solution to the oligonucleotide solution. A 10-20 fold molar
excess of the dye is recommended for efficient labeling.[6]

o Vortex the mixture gently and incubate for 1-2 hours at room temperature in the dark.
 Purification of Labeled Oligonucleotide:

o Purify the TAMRA-labeled oligonucleotide from unreacted dye and salts using reverse-
phase high-performance liquid chromatography (RP-HPLC) or a suitable desalting
column.[8]

o Monitor the purification by absorbance at 260 nm (DNA) and 555 nm (TAMRA).
e Quantification and Storage:

o Determine the concentration of the labeled oligonucleotide by measuring the absorbance
at 260 nm.

o Store the purified, labeled oligonucleotide at -20°C, protected from light.
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Protocol 2: Sanger Sequencing using a TAMRA-labeled
Primer

This protocol outlines the general steps for cycle sequencing using a custom TAMRA-labeled

primer.

Materials:

Purified TAMRA-labeled sequencing primer

Purified DNA template (plasmid, PCR product)

Cycle sequencing kit (e.g., BigDye™ Terminator v3.1)

Nuclease-free water

Thermal cycler

Capillary electrophoresis-based DNA analyzer
Procedure:
e Sequencing Reaction Setup:

o In a PCR tube, combine the following components:

DNA template (100-500 ng for plasmids, 10-40 ng for PCR products)

TAMRA-labeled primer (3.2 pmol)

Cycle sequencing mix

Nuclease-free water to a final volume of 10-20 pL.
e Cycle Sequencing:

o Perform cycle sequencing in a thermal cycler using the manufacturer's recommended
protocol. A typical program consists of an initial denaturation step followed by 25-30 cycles
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of denaturation, annealing, and extension.

o Post-Reaction Cleanup:

o Remove unincorporated dye terminators and salts from the sequencing reaction. This can
be achieved through ethanol/EDTA precipitation or by using a cleanup Kit.

o Capillary Electrophoresis:
o Resuspend the purified sequencing product in highly deionized formamide.
o Denature the sample by heating at 95°C for 5 minutes and then snap-cool on ice.
o Load the sample onto a capillary electrophoresis-based DNA analyzer.

o Data Analysis:

o The raw fluorescence data is processed by the sequencing analysis software to generate
the DNA sequence chromatogram.
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Caption: Workflow for labeling an amino-modified oligonucleotide with 5(6)-TAMRA SE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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